Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
CAS No.: 103362-70-5
Cat. No.: VC8040515
Molecular Formula: C6H9KO4
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103362-70-5 |
---|---|
Molecular Formula | C6H9KO4 |
Molecular Weight | 184.23 g/mol |
IUPAC Name | potassium;3-ethoxy-2-methyl-3-oxopropanoate |
Standard InChI | InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Standard InChI Key | XHLZDVTUAWBGGH-UHFFFAOYSA-M |
SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] |
Canonical SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name for this compound is potassium 3-ethoxy-2-methyl-3-oxopropanoate, reflecting its ester and carboxylate functionalities. Alternative designations include potassium ethyl methylmalonate and MFCD00274542 . Its molecular formula, C₆H₉KO₄, confirms the presence of a potassium ion paired with a monoethyl ester of methylmalonic acid.
Structural Analysis
The compound’s structure features:
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A central malonate backbone with a methyl group at the C2 position.
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An ethoxy ester group at C3.
The SMILES notation CCOC(=O)C(C)C(=O)[O-].[K+]
encodes this arrangement, highlighting the ethoxy (CCO-), keto (C=O), and carboxylate (C(=O)[O-]) groups . Computational models estimate a topological polar surface area of 66.4 Ų, indicative of moderate polarity .
Table 1: Key Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 184.23 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 66.4 Ų |
Synthesis and Manufacturing
Parent Compound and Derivative Formation
The parent compound, 2-methyl-malonic acid monoethyl ester (CID 295972), serves as the precursor. Synthesis typically involves:
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Esterification: Reacting methylmalonic acid with ethanol under acidic conditions to form the monoethyl ester.
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Salt Formation: Treating the ester with potassium hydroxide to yield the potassium carboxylate .
Reactivity and Applications
Role in Organic Synthesis
The compound’s dual electrophilic sites (keto and ester groups) enable its use in:
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Claisen Condensations: As a nucleophile in ketone-ester couplings.
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Metal-Catalyzed Cross-Couplings: Potassium’s weak coordination facilitates transmetallation in palladium-mediated reactions .
Pharmaceutical Intermediate
While direct therapeutic applications are undocumented, its structural analogs participate in prodrug synthesis. For example, malonate derivatives are explored for modulating mitochondrial metabolism in cancer therapies .
Exposure Route | Precautionary Measures | First Aid Response |
---|---|---|
Inhalation | Use fume hood; avoid dust | Move to fresh air |
Skin Contact | Wear gloves | Rinse with water; wash soap |
Eye Contact | Safety goggles | Flush eyes for 15 minutes |
Environmental and Regulatory Status
No REACH registration is currently required due to exempted tonnage or uses . Disposal must follow local regulations for potassium-containing organics.
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